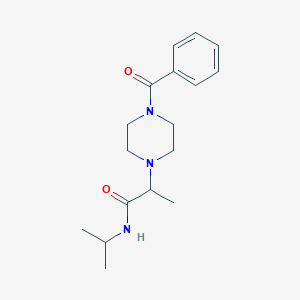![molecular formula C13H16N2O6S2 B256101 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It is widely used in scientific research for its potential therapeutic applications in cancer treatment, neurological disorders, and inflammatory diseases.
作用机制
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cellular function. 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to selectively target HDAC1 and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer therapies. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to modulate the immune system by regulating the expression of cytokines and chemokines, which are involved in inflammation and immune response.
实验室实验的优点和局限性
One advantage of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is its selectivity for HDAC1 and HDAC3, which allows for targeted inhibition of specific cellular pathways. However, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has also been shown to have off-target effects on other HDAC enzymes, which can lead to unwanted side effects. Another limitation of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development and application of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of research is the identification of biomarkers that can predict patient response to 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide treatment. Another area of research is the development of novel HDAC inhibitors with improved selectivity and potency. Additionally, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be investigated for its potential use in combination therapies with other cancer drugs or immunotherapies. Finally, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be explored for its potential use in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a promising compound with potential therapeutic applications in cancer treatment, neurological disorders, and inflammatory diseases. Its mechanism of action involves the inhibition of HDAC enzymes, which leads to changes in gene expression and cellular function. While 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has some limitations and challenges, it represents an important area of research for the development of new and effective therapies.
合成方法
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 4-(4-morpholinylsulfonyl)aniline with thionyl chloride to form 4-(4-morpholinylsulfonyl)chlorobenzene. This intermediate is then reacted with 2-aminothiazole to form the final product, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. The purity and yield of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest, inhibit the growth and survival of cancer cells, and enhance the effectiveness of chemotherapy and radiation therapy. 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has also been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Huntington's disease, as well as inflammatory diseases, such as rheumatoid arthritis and asthma.
属性
产品名称 |
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide |
|---|---|
分子式 |
C13H16N2O6S2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
2-(4-morpholin-4-ylsulfonylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C13H16N2O6S2/c16-13-5-10-22(17,18)15(13)11-1-3-12(4-2-11)23(19,20)14-6-8-21-9-7-14/h1-4H,5-10H2 |
InChI 键 |
OSVICMPAUCNQFK-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
规范 SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)




![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B256034.png)
![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)



![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)

![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)